N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide” is a complex organic compound that contains several heterocyclic moieties, including furan, thiophene, and oxazole . These moieties are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Each of these rings—furan, thiophene, and oxazole—has distinct structural characteristics .
Scientific Research Applications
Antibacterial and Antiurease Activities
Research into the synthesis of new chemical compounds, including derivatives of furan and thiophene, reveals their potential antibacterial and antiurease activities. One study synthesized a series of compounds evaluated for their antibacterial, antiurease, and antioxidant activities. The findings indicated that these new compounds exhibited effective antiurease and antioxidant activities, suggesting their potential application in the development of new therapeutic agents (Sokmen et al., 2014).
Solar Energy Conversion
Another domain of application is in dye-sensitized solar cells (DSSCs), where the effect of conjugated linkers on device performance was studied. Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized. The research demonstrated that the derivative with furan as a conjugated linker showed a significant improvement in solar energy-to-electricity conversion efficiency. This underscores the material's potential for enhancing the efficiency of solar energy devices (Kim et al., 2011).
Anti-bacterial Activities
The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide analogues for in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria demonstrated that these molecules could serve as potent antibacterial agents. Their effectiveness against drug-resistant strains like A. baumannii suggests their utility in addressing the growing concern of antibiotic resistance (Siddiqa et al., 2022).
Anti-influenza Activity
The potential of furan-carboxamide derivatives as inhibitors of lethal H5N1 influenza A viruses was explored, with specific derivatives demonstrating potent antiviral activity. This suggests the compounds' utility in developing novel antiviral drugs, particularly against challenging strains of influenza viruses (Yongshi et al., 2017).
Synthesis of Heterocycles
The synthesis of novel classes of compounds, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, from furan-fused heterocycles, highlights the chemical versatility and potential application of these compounds in various synthetic and medicinal chemistry contexts (Ergun et al., 2014).
Mechanism of Action
Target of Action
The compound N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex molecule that likely interacts with multiple targets. Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound has multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(17-11-19(25-22-17)14-5-2-1-3-6-14)21-12-16(15-8-10-26-13-15)18-7-4-9-24-18/h1-11,13,16H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXIBXBWGHXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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